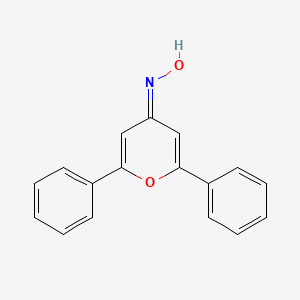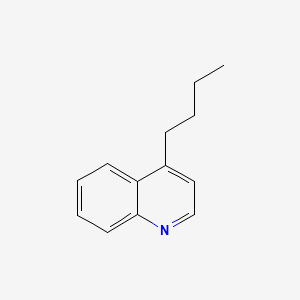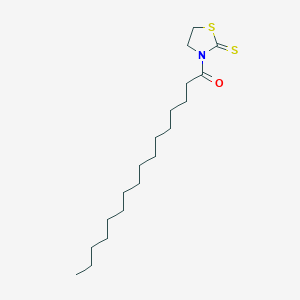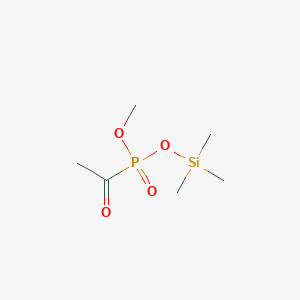
3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a methylpropionyl group, and a thiazolidinecarboxylic acid moiety. It is often studied for its potential biological activities and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid typically involves multiple steps. One common method starts with the reaction of p-chlorophenol with 2-methylpropionyl chloride to form 2-(p-chlorophenoxy)-2-methylpropionic acid. This intermediate is then reacted with 5,5-dimethyl-4-thiazolidinecarboxylic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, often using reagents like sodium hydroxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives
Wissenschaftliche Forschungsanwendungen
3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential effects on cellular processes and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid involves its interaction with specific molecular targets. It is known to modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression by binding to their active sites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clofibric acid: A structurally related compound known for its lipid-lowering properties.
Fenofibric acid: Another similar compound used in the treatment of hyperlipidemia.
Gemfibrozil: A compound with similar therapeutic applications but different structural features
Uniqueness
3-(2-(p-Chlorophenoxy)-2-methylpropionyl)-5,5-dimethyl-4-thiazolidinecarboxylic acid is unique due to its combination of a chlorophenoxy group and a thiazolidinecarboxylic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
CAS-Nummer |
74007-98-0 |
|---|---|
Molekularformel |
C16H20ClNO4S |
Molekulargewicht |
357.9 g/mol |
IUPAC-Name |
3-[2-(4-chlorophenoxy)-2-methylpropanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C16H20ClNO4S/c1-15(2,22-11-7-5-10(17)6-8-11)14(21)18-9-23-16(3,4)12(18)13(19)20/h5-8,12H,9H2,1-4H3,(H,19,20) |
InChI-Schlüssel |
MAXDXKRYCQRDCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(N(CS1)C(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[4-Chloro-3-(trifluoromethyl)phenyl]-L-valine](/img/structure/B14458578.png)


![Sodium 1-amino-9,10-dihydro-4-[[4-[[methyl[(4-methylphenyl)sulphonyl]amino]methyl]phenyl]amino]-9,10-dioxoanthracene-2-sulphonate](/img/structure/B14458583.png)
![2H-Inden-2-one, 1,3-bis[(4-azidophenyl)methylene]-1,3-dihydro-](/img/structure/B14458588.png)




